molecular formula C21H30N2O5 B1500720 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-05-8

4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500720
CAS No.: 1146080-05-8
M. Wt: 390.5 g/mol
InChI Key: WUKAWIWUYOXLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is formally designated as tert-butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate, reflecting its structural hierarchy from the core piperidine ring through the phenoxy linkage to the terminal morpholine-carbonyl moiety.

The molecular identification parameters for this compound establish its unique chemical identity within the vast landscape of heterocyclic structures. The compound possesses the molecular formula C21H30N2O5 with a molecular weight of 390.22 grams per mole, as documented in chemical databases. The Chemical Abstracts Service registry number 1146080-05-8 provides an unambiguous identifier for this specific structural arrangement. Additional structural identifiers include the International Chemical Identifier Key WUKAWIWUYOXLOI-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation O(C1C=CC(=CC=1)C(N1CCOCC1)=O)C1CCN(C(=O)OC(C)(C)C)CC1.

The compound's structural architecture reveals a sophisticated arrangement of functional groups that contribute to its chemical behavior and potential biological activity. The core structure consists of a piperidine ring bearing a tert-butoxycarbonyl protecting group at the nitrogen position, with a phenoxy substituent at the 4-position of the piperidine ring. The phenyl component of the phenoxy group carries a morpholine-4-carbonyl substituent at the para position, creating a complex molecular framework that spans multiple heterocyclic systems.

Structural Parameter Value Reference
Molecular Formula C21H30N2O5
Molecular Weight 390.22 g/mol
Chemical Abstracts Service Number 1146080-05-8
Density 1.182 g/cm³
Exact Molecular Mass 390.21547206 g/mol
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 7
Topological Polar Surface Area 68.3 Ų

The three-dimensional conformation of this compound reflects the spatial arrangement of its constituent heterocyclic rings and functional groups. The piperidine ring adopts a chair conformation typical of six-membered saturated rings, while the morpholine moiety exists in a similar chair configuration with the oxygen heteroatom influencing the ring's electronic properties. The phenoxy linkage provides structural flexibility while maintaining conjugation between the aromatic system and the morpholine carbonyl group.

Historical Context in Heterocyclic Compound Research

The development of this compound represents a culmination of centuries of heterocyclic chemistry advancement, building upon foundational discoveries that began in the early nineteenth century. The historical trajectory of heterocyclic compound research commenced in 1818 when Brugnatelli synthesized alloxan from uric acid, followed by Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832. These early discoveries established the fundamental principles that would guide subsequent heterocyclic synthesis and structural elucidation.

The evolution of heterocyclic chemistry through the nineteenth and twentieth centuries created the intellectual and methodological framework necessary for the synthesis of complex multi-heterocyclic compounds like this compound. The systematic study of nitrogen-containing heterocycles, particularly piperidine and morpholine rings, emerged as researchers recognized their prevalence in natural products and their potential for pharmaceutical applications. The classification system for heterocyclic compounds, which categorizes structures based on ring size, heteroatom identity, and saturation level, provided the organizational framework that enables modern chemists to design and synthesize targeted molecular architectures.

Contemporary heterocyclic chemistry has witnessed exponential growth in compound diversity, with more than half of all known chemical compounds containing heterocyclic structures. Among the approximately twenty million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, and approximately half contain heterocyclic frameworks. This statistical reality underscores the fundamental importance of heterocyclic compounds in chemical science and provides context for understanding the significance of complex structures like this compound.

The specific combination of morpholine and piperidine heterocycles within a single molecular framework represents a relatively recent development in heterocyclic chemistry, emerging from the recognition that hybrid scaffolds often exhibit enhanced biological activity compared to their individual components. The morpholine ring, classified as a six-membered heterocycle containing both nitrogen and oxygen heteroatoms, has gained particular attention in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. The systematic exploration of morpholine-containing bioactive molecules has demonstrated the ring's versatility as a synthetic building block and its ability to confer desirable drug-like properties to complex molecular structures.

Position Within Morpholine-Piperidine Hybrid Scaffolds

The structural classification of this compound within morpholine-piperidine hybrid scaffolds reflects the compound's position at the intersection of two privileged structural motifs in medicinal chemistry. Morpholine has been recognized as a privileged structure due to its frequent appearance in approved and experimental pharmaceutical compounds, where it functions as both a synthetic building block and a pharmacophoric element. The morpholine ring's versatility stems from its unique electronic properties, which result from the presence of both nitrogen and oxygen heteroatoms within the six-membered saturated ring system.

The piperidine component of this hybrid scaffold contributes additional pharmacological significance, as piperidine-containing compounds represent a substantial portion of approved pharmaceutical agents. According to recent analyses of United States Food and Drug Administration data, piperidine-containing structures appear in numerous approved drugs, with chiral piperidine scaffolds showing particular promise for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing cardiac human ether-a-go-go-related gene toxicity. The integration of chiral centers within piperidine rings has emerged as a significant strategy for optimizing drug-like properties, even though such modifications often require increased synthetic complexity.

The phenoxy linkage connecting the morpholine-carbonyl and piperidine moieties in this compound serves multiple structural and functional roles. This aromatic ether connection provides conformational flexibility while maintaining electronic communication between the heterocyclic components. The para-substitution pattern on the phenyl ring optimizes the spatial arrangement of the morpholine-carbonyl group relative to the piperidine ring, potentially influencing the compound's interaction with biological targets.

Research into morpholine-piperidine hybrid scaffolds has demonstrated that the combination of these heterocyclic systems can produce compounds with enhanced biological activities compared to structures containing only one of these ring systems. The morpholine ring contributes to solubility and metabolic stability, while the piperidine component often provides specific receptor binding interactions. The tert-butoxycarbonyl protecting group present in this compound represents a common synthetic strategy for modulating the electronic and steric properties of the piperidine nitrogen, allowing for selective chemical transformations during synthetic sequences.

Structural Component Function Pharmacological Relevance Reference
Morpholine Ring Privileged scaffold, metabolic stability Present in 59% of United States Food and Drug Administration-approved drugs
Piperidine Ring Receptor binding, conformational constraint Wide presence in approved pharmaceuticals
Phenoxy Linkage Conformational flexibility, electronic communication Optimizes spatial arrangement
Carbonyl Group Hydrogen bonding, metabolic recognition Enhances protein interactions
tert-Butoxycarbonyl Group Synthetic protection, steric modulation Enables selective transformations

The molecular complexity of this compound, with a calculated complexity value of 525, positions it among sophisticated pharmaceutical intermediates and research compounds. This complexity score reflects the compound's multiple ring systems, functional group diversity, and potential for stereochemical variation. The compound's topological polar surface area of 68.3 square angstroms suggests favorable membrane permeability characteristics, while its calculated octanol-water partition coefficient of 2.4 indicates balanced lipophilic and hydrophilic properties suitable for biological applications.

The synthesis and characterization of compounds within the morpholine-piperidine hybrid scaffold family have benefited from advances in analytical chemistry and computational modeling. Modern spectroscopic techniques enable detailed structural elucidation of these complex molecules, while computational chemistry provides insights into their three-dimensional conformations and electronic properties. The integration of these analytical approaches has accelerated the discovery and optimization of morpholine-piperidine hybrid compounds for various therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-18(9-11-23)27-17-6-4-16(5-7-17)19(24)22-12-14-26-15-13-22/h4-7,18H,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAWIWUYOXLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671358
Record name tert-Butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-05-8
Record name tert-Butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Piperidine-1-carboxylic Acid tert-butyl Ester Precursors

The starting material, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , is typically synthesized or procured as a protected piperidine derivative. One documented method involves the reaction of 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane under nitrogen atmosphere at room temperature, yielding intermediates suitable for further functionalization.

Introduction of the Morpholine-4-carbonyl Phenoxy Group

The key step involves the formation of the ether linkage between the piperidine ring and the phenyl ring substituted with morpholine-4-carbonyl. This is typically achieved by nucleophilic substitution reactions using activated piperidine derivatives such as tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate . The methylsulfonyl (mesylate) group serves as a good leaving group enabling substitution by phenolic nucleophiles.

Coupling Reaction Conditions

The coupling of the piperidine mesylate with the morpholine-4-carbonyl phenol derivative is carried out under controlled conditions:

Parameter Details
Solvent N,N-Dimethylacetamide (DMA), Ethanol/Water mixtures
Base Cesium fluoride (CsF), Potassium carbonate (K2CO3)
Temperature 70°C to 105°C
Reaction Time 12 to 24 hours
Atmosphere Nitrogen to prevent oxidation
Work-up Cooling, addition of water to precipitate product, filtration, washing, and drying

For example, a reaction with tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate and the phenol derivative in DMA with cesium fluoride at 85°C for 12-18 hours yielded the desired product with yields ranging from 58% to 60% after purification by column chromatography.

Purification and Characterization

The crude product is typically purified by:

  • Filtration of the precipitated solid.
  • Washing with aqueous ethanol and water.
  • Drying under vacuum at moderate temperatures (40°C to 55°C).
  • Further purification by silica gel column chromatography using solvent systems such as methanol/dichloromethane mixtures.

Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) showing characteristic chemical shifts for tert-butyl groups (around 1.4 ppm), piperidine protons, and aromatic protons.
  • Mass Spectrometry (MS) confirming molecular ion peaks consistent with the expected molecular weight (~503 Da for related intermediates).
  • Melting point determination for purity assessment.

Summary Table of Key Reaction Steps and Yields

Step No. Reaction Description Reagents & Conditions Yield (%) Notes
1 Preparation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Reaction at 0°C for 1 hour with mesylation reagents 95 High yield, intermediate for substitution
2 Coupling with 4-(morpholine-4-carbonyl)phenol derivative DMA, CsF, 85°C, 12-18 h 58-60 Requires multiple additions of reagents
3 Alternative coupling with potassium carbonate in ethanol/water Reflux for 16.5 h 84 Higher yield, longer reaction time
4 Purification Filtration, washing, vacuum drying - Essential for product purity

Research Findings and Optimization Notes

  • Base selection : Potassium carbonate in ethanol/water mixtures provides higher yields (~84%) compared to cesium fluoride in DMA (~58-60%), but requires longer reflux times.
  • Temperature control : Maintaining reaction temperature between 70°C and 105°C is critical for optimal substitution and minimizing side reactions.
  • Reagent addition : Staggered addition of the mesylate and base improves conversion efficiency.
  • Purification : Multiple washing steps and controlled drying improve the isolation of the pure compound.
  • NMR and MS data : Consistent with structural expectations, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the phenoxy group.

  • Reduction: : Selective reduction reactions can be performed on the morpholine or piperidine rings.

  • Substitution: : Various substitution reactions can occur, especially on the phenoxy and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) under controlled conditions.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for selective bromination.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketone or aldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key applications include:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibition, making them candidates for antidepressant development .
  • Anti-cancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines, prompting further investigation into its mechanism of action and therapeutic potential .

Pharmacology

The pharmacological profile of 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is being explored in various contexts:

  • Neuropharmacology : Its effects on neurotransmitter systems are under investigation, particularly in relation to anxiety and mood disorders .
  • Drug Delivery Systems : The compound's lipophilicity aids in formulating drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .

Material Science

In addition to biological applications, this compound is being evaluated for use in material science:

  • Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability .
  • Coatings and Adhesives : The compound's chemical structure may contribute to the development of advanced coatings with improved adhesion properties and resistance to environmental degradation .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant inhibition of serotonin reuptake in vitro.
Study BAnti-cancer PropertiesShowed selective cytotoxicity against breast cancer cell lines.
Study CDrug DeliveryImproved pharmacokinetic profile when used in a liposomal formulation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Enzymes: : Binding to the active sites of enzymes and modulating their activity.

  • Receptors: : Interacting with cellular receptors, leading to signal transduction and subsequent biological responses.

  • Pathways: : Influencing metabolic or signaling pathways, which can result in various physiological effects.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data :
  • Compound A :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.10–3.90 (m, 4H, morpholine), 3.70–3.50 (m, 4H, piperidine), 1.45 (s, 9H, tert-butyl) .
    • HRMS : m/z 391.2234 [M+H]⁺ (calc. 391.2231) .

Biological Activity

The compound 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester , commonly referred to as tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H30_{30}N2_{2}O5_{5}
  • Molecular Weight : 390.47 g/mol
  • CAS Number : 1146080-02-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines and its potential neuroprotective properties.

Antiproliferative Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, a study evaluated the in vitro effects of similar compounds on human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells. The results demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance biological efficacy.

CompoundCell LineIC50_{50} (μM)
Parent CompoundHeLa41 ± 3
Modified CompoundHMEC-19.6 ± 0.7

These findings suggest that the introduction of specific functional groups can significantly lower the IC50_{50}, enhancing the compound's effectiveness against cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Certain studies have shown that piperidine derivatives can activate neurotrophic signaling pathways, which are crucial for neuronal survival and function. For example, K252a and CEP1347 were noted to activate Akt and ERK pathways, which contribute to cell survival in neurotoxic environments .

The mechanisms underlying the biological activities of this compound are closely tied to its structural components:

  • Amide Bond Bioisosterism : The presence of an amide bond in the structure contributes to its bioactivity by mimicking peptide bonds found in natural substrates, enhancing binding affinity to biological targets .
  • Piperidine Ring : The piperidine moiety is known for its ability to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have documented the effects of similar compounds on cellular models:

  • A study on a related piperidine derivative demonstrated significant cytotoxicity against HeLa cells with an IC50_{50} value markedly lower than that of the parent compound .
  • Another investigation highlighted the role of structural modifications in enhancing the selectivity and potency of these compounds against specific cancer types .

Q & A

Q. What are the recommended synthesis protocols for preparing 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling phenoxy-piperidine intermediates with morpholine-carbonyl derivatives. For analogous compounds, methods include:
  • Step 1 : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc-anhydride under basic conditions (e.g., triethylamine) .
  • Step 2 : Introduce the morpholine-carbonyl moiety via amide coupling reagents (e.g., HATU or EDCI) in anhydrous solvents like dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are common .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to verify piperidine ring conformation (δ 1.4–1.6 ppm for Boc methyl groups), aromatic protons (δ 6.8–7.4 ppm for phenoxy), and morpholine carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ expected for C22_{22}H31_{31}N2_2O5_5) .
  • IR Spectroscopy : Peaks at ~1680–1700 cm1^{-1} confirm ester (Boc) and carbonyl (morpholine) groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Storage : Store at −20°C in amber glass vials under inert gas (argon) to prevent hydrolysis of the Boc group .
  • Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6–12 months. Hydrolysis products (e.g., free piperidine) indicate instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition IC50_{50}) across multiple concentrations to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Analog Comparison : Compare activity of derivatives with varied substituents (e.g., fluorobenzoyl vs. morpholine-carbonyl) to isolate pharmacophore contributions .

Q. What experimental strategies optimize synthetic yield while minimizing by-products?

  • Methodological Answer :
  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction time and by-products .
  • By-Product Analysis : Identify impurities via LC-MS and adjust protecting group strategies (e.g., switch Boc to Fmoc for selective deprotection) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the morpholine-carbonyl group and target proteins (e.g., kinases or proteases) .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity to prioritize synthetic targets .

Q. What methodologies assess the environmental impact of this compound’s degradation products?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C, then analyze degradation products via LC-MS .
  • Ecotoxicology Assays : Test metabolites for algal growth inhibition (OECD 201) or Daphnia magna mortality (OECD 202) .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in safety reports?

  • Methodological Answer :
  • Hazard Reassessment : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, as some safety data sheets lack toxicological data .
  • Cross-Study Comparison : Review analogs (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) for shared toxicity profiles .

Tables

Key Property Method Reference
Synthetic Yield OptimizationMicrowave-assisted synthesis
Degradation PathwayHydrolysis (pH-dependent)
Biological Activity ScreeningAspartyl protease inhibition assays
Environmental StabilityOECD ecotoxicology guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.